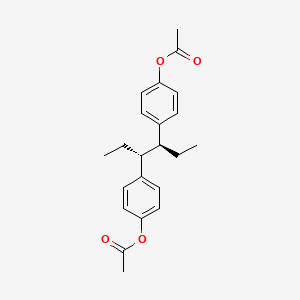![molecular formula C20H23N3O2S B1221163 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Motility Enhancement
A derivative of 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide, specifically 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, has been investigated for its potential as a prokinetic agent due to its selective serotonin 4 receptor agonist properties. This compound demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, suggesting its application in gastrointestinal motility enhancement (Sonda et al., 2004).
Breast Cancer Imaging
Another derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, was studied for its ability to visualize primary breast tumors in humans. This compound targets sigma receptors overexpressed on breast cancer cells, offering potential for non-invasive breast cancer imaging (Caveliers et al., 2002).
Dopamine Antagonistic Properties
Research on substituted 2-methoxybenzamides with 4-piperidinyl side-chains, including variations of the core compound, revealed their potential as dopamine antagonists. This aspect is significant in the development of new antipsychotic agents, providing insights into the structural requirements for dopamine D-2 receptor binding affinity (Paulis et al., 1990).
Radioligand for Neuroimaging
6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide, was explored as a radioligand for imaging acetylcholinesterase in the mammalian brain. Despite its in vitro activity, uniform brain distribution suggested limitations for its use in neuroimaging (Brown-Proctor et al., 1999).
Prokinetic Agent Design
A series of derivatives were synthesized and evaluated for their serotonin 4 receptor agonist activity. These compounds, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, were assessed for their potential as gastrointestinal prokinetic agents. Despite promising pharmacological profiles, some faced challenges with oral bioavailability (Sonda et al., 2003).
Eigenschaften
Produktname |
2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide |
|---|---|
Molekularformel |
C20H23N3O2S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-methoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-25-18-12-6-3-9-15(18)19(24)22-20(26)21-16-10-4-5-11-17(16)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-14H2,1H3,(H2,21,22,24,26) |
InChI-Schlüssel |
XBARDXREAOSKED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone](/img/structure/B1221084.png)
![2,5-dichloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B1221087.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)
![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)
![1-(4-Fluorophenyl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1221091.png)

![[5,6-Dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(2-furanyl)methanone](/img/structure/B1221095.png)
![2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1221098.png)
![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)

![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)
![3-chloro-1-benzothiophene-2-carboxylic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1221105.png)